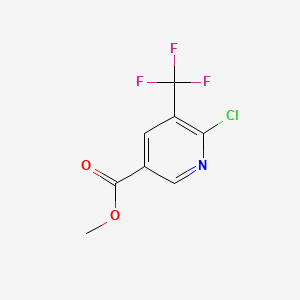

Methyl 6-chloro-5-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)6(9)13-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNQVMGVGAAMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857225 | |

| Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360952-35-7 | |

| Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate often begins with nicotinic acid derivatives functionalized at the 5- and 6-positions. Patent US8039633B2 outlines a three-step process involving:

-

Alkoxy substitution : A halogenated nicotinate (e.g., methyl 2-chloro-4-methyl nicotinate) reacts with an alkali metal alkoxide (e.g., sodium methylate) to replace the chloro group with a methoxy group.

-

Halogenation : The intermediate undergoes chlorination using chlorine gas in the presence of sodium acetate, introducing a chlorine atom at the 5-position.

-

Esterification : The trifluoromethyl group is introduced via nucleophilic substitution, followed by esterification with methanol under acidic conditions.

This method achieves a crude yield of 98%, with recrystallization from methanol yielding 91.8 g of product (melting point: 43–44°C).

Optimization of Reaction Conditions

Critical parameters for maximizing yield include:

-

Temperature control : Maintaining temperatures below 40°C during alkoxy substitution prevents side reactions.

-

Catalyst selection : Sulfuric acid catalyzes esterification, while sodium acetate buffers the halogenation step to avoid over-chlorination.

-

Solvent systems : Ethyl acetate and toluene are preferred for their ability to dissolve intermediates while facilitating easy separation during extraction.

A comparative analysis of reaction conditions is provided below:

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Alkoxy substitution | Sodium methylate, MeOH | 45–50 | 92 |

| Halogenation | Cl₂, NaOAc, ethyl acetate | 70 | 98 |

| Esterification | H₂SO₄, MeOH | Reflux | 95 |

Direct Esterification of Nicotinic Acid Derivatives

Acid-Catalyzed Esterification

A streamlined approach involves direct esterification of 6-chloro-5-(trifluoromethyl)nicotinic acid with methanol. Sulfuric acid (0.5–1.0 eq) catalyzes the reaction, proceeding via protonation of the carboxylic acid to enhance electrophilicity, followed by nucleophilic attack by methanol. The reaction typically reaches completion within 4–6 hours under reflux, yielding 89–93% product after distillation.

Industrial-Scale Production

For large-scale synthesis, continuous-flow reactors are employed to maintain consistent temperature and mixing. Key advantages include:

-

Reduced reaction time : 2–3 hours versus 4–6 hours in batch processes.

-

Improved purity : Distillation under reduced pressure (5 mmHg) isolates the product with >99% purity.

-

Solvent recovery : Toluene and ethyl acetate are recycled, reducing waste and cost.

Patent WO2019063748A1 demonstrates this method using 37.8 g of this compound, achieving a throughput of 158 mmol per batch.

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification involves recrystallization from methanol or ethanol. Optimal conditions include:

Analytical Validation

Purity is confirmed via:

-

High-performance liquid chromatography (HPLC) : Retention time of 8.2 minutes (C18 column, acetonitrile:H₂O = 70:30).

-

Nuclear magnetic resonance (NMR) : ¹H NMR (CDCl₃) δ 8.92 (s, 1H, pyridine-H), 4.05 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Halogenation-esterification | High purity, scalable | Multi-step, longer duration | 92–98 |

| Direct esterification | Single-step, cost-effective | Lower purity without distillation | 89–93 |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Nucleophilic substitution: Formation of substituted nicotinates.

Oxidation: Formation of nicotinic acid derivatives.

Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

Methyl 6-chloro-5-(trifluoromethyl)nicotinate is utilized in various scientific research fields:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: Used in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares methyl 6-chloro-5-(trifluoromethyl)nicotinate with structurally related compounds, focusing on substituent positions, functional groups, and applications.

Substituent Variations in Trifluoromethyl Nicotinates

Table 1: Key Structural Analogs and Their Properties

Key Research Findings

Reactivity and Synthetic Utility :

- The 6-Cl, 5-CF₃ substitution in the parent compound enables selective cross-coupling reactions, critical for constructing complex heterocycles in anti-infective drugs .

- Methyl 6-bromo-5-(trifluoromethyl)nicotinate (1256810-81-7) exhibits enhanced reactivity in nucleophilic aromatic substitution due to bromine’s superior leaving group ability compared to chlorine .

Electronic Effects: Analogs with -NO₂ (e.g., methyl 6-chloro-5-nitronicotinate) display stronger electron-withdrawing effects than -CF₃, altering reaction pathways in catalysis and explosives research . Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1360934-51-5) demonstrates unique regioselectivity in Suzuki-Miyaura couplings, attributed to the ortho-chloro substituent .

Applications in Drug Development :

- The ethyl ester in ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate (1672655-82-1) improves membrane permeability, making it valuable in CNS-targeting drug candidates .

- Methyl 6-(trifluoromethyl)nicotinate (221313-10-6) lacks the -Cl group but is pivotal in synthesizing anticoagulants and antifungals due to its simpler structure .

Commercial and Industrial Relevance

- Pricing and Availability : this compound is commercially available at €53.00/250 mg (CymitQuimica), reflecting its demand in high-value pharmaceutical synthesis .

- Safety Profile: The compound carries hazard statements H302 (harmful if swallowed) and H315/H320 (skin/eye irritation), necessitating careful handling . Analogs like the bromo- and nitro-substituted derivatives may pose additional risks due to heavier halogens or explosive potentials .

Biological Activity

Methyl 6-chloro-5-(trifluoromethyl)nicotinate is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by the presence of both chloro and trifluoromethyl groups, enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry and related fields.

Overview of the Compound

- Molecular Formula : CHClFNO

- Molecular Weight : 239.58 g/mol

This compound is synthesized through the esterification of 6-chloro-5-(trifluoromethyl)nicotinic acid with methanol, typically using sulfuric acid as a catalyst.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloro and trifluoromethyl substituents enhance binding affinity and specificity towards these targets, leading to modulation of their activity. This mechanism is crucial for its potential pharmacological effects.

Biological Applications

This compound has been investigated for several biological activities:

- Enzyme Interactions : It is utilized in studies focusing on enzyme kinetics and metabolic pathways. The compound's ability to influence enzyme activity makes it a useful tool in biochemical research.

- Pharmacological Properties : Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties, similar to other trifluoromethylated compounds. These properties are essential for its application in drug discovery and development.

Study on Antimicrobial Activity

A study evaluating the antimicrobial effects of various trifluoromethylated nicotinates, including this compound, demonstrated promising results against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that indicates its potential as an antimicrobial agent .

Anticancer Activity Assessment

In vitro assays have shown that this compound can induce cytotoxic effects on cancer cell lines. For instance, when tested against mouse TLX5 lymphoma cells, the compound displayed significant cytotoxicity with an IC value comparable to known chemotherapeutic agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 6-chloro-4-(trifluoromethyl)nicotinate | CHClFNO | Different position of trifluoromethyl group |

| Methyl 6-chloro-5-methylnicotinate | CHClFNO | Contains a methyl group instead of trifluoromethyl |

| Methyl 6-chloro-5-iodonicotinate | CHClI NO | Iodine substitution affects reactivity |

The presence of both chloro and trifluoromethyl groups in this compound significantly influences its chemical reactivity and biological activity compared to its analogs.

Q & A

Q. What synthetic methods are employed for large-scale preparation of methyl 6-chloro-5-(trifluoromethyl)nicotinate?

A copper-mediated trifluoromethylation reaction is widely used for kilogram-scale synthesis. The procedure involves reacting methyl 6-chloro-5-iodonicotinate with methyl chlorodifluoroacetate (MCDFA) in the presence of CuI and KF in NMP at 120°C. Isolation is achieved by adding aqueous oxalic acid to form a slurry, followed by direct filtration. This method prioritizes safety and scalability, though challenges in process efficiency remain .

| Parameter | Conditions |

|---|---|

| Reactants | Methyl 6-chloro-5-iodonicotinate, MCDFA |

| Catalyst | CuI, KF |

| Solvent | NMP |

| Temperature | 120°C |

| Isolation Method | Aqueous oxalic acid slurry filtration |

| Reactor Material | Hastelloy (50 L scale) |

Q. How is this compound utilized as a synthetic intermediate?

The compound serves as a key precursor for anti-infective agents. Its trifluoromethyl and chloro groups enhance reactivity in subsequent cross-coupling or substitution reactions, enabling access to pharmacologically active pyridine derivatives .

Q. What safety considerations are critical during its synthesis?

The use of a Hastelloy reactor mitigates corrosion risks from reactive intermediates like iodides and fluorides. Controlled addition of MCDFA prevents exothermic runaway reactions, and aqueous oxalic acid neutralizes residual bases during isolation .

Advanced Research Questions

Q. What challenges hinder the optimization of trifluoromethylation efficiency in large-scale synthesis?

Despite scalability, the process faces limitations in yield and cost-effectiveness. Key issues include:

Q. How can this compound be derivatized for bioactive molecule synthesis?

The compound undergoes nucleophilic aromatic substitution (SNAr) at the chloro position. For example:

Q. What mechanistic insights exist for copper-mediated trifluoromethylation?

The reaction likely proceeds via a Cu(I)-CF₃ intermediate, where CuI facilitates oxidative addition of MCDFA. KF acts as a base to deprotonate intermediates, accelerating the transfer of the trifluoromethyl group to the pyridine ring. Computational studies are needed to validate the transition state .

Q. How does the compound’s stability impact storage and reaction design?

- Hydrolysis : Susceptible to ester cleavage under basic or aqueous conditions, necessitating anhydrous storage.

- Oxidation : The pyridine ring may oxidize in acidic environments, requiring inert atmospheres for sensitive reactions .

Methodological Recommendations

- Characterization : Use to confirm trifluoromethyl group incorporation and HPLC-MS for purity assessment.

- Scale-up : Prioritize flow chemistry to enhance heat and mass transfer in trifluoromethylation steps.

- Derivatization : Employ SNAr with electron-deficient amines to improve reaction rates and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.